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Compound of Interest

Compound Name: 1-Amino-3-methylbutan-2-ol

Cat. No.: B1292000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analysis of 1-Amino-3-methylbutan-2-ol, a chiral amino alcohol with applications in
organic synthesis and as a building block for more complex molecules.

Core Compound Data

1-Amino-3-methylbutan-2-ol is an organic compound containing both an amino and a
hydroxyl functional group. Its structure, which includes an isopropyl group, leads to specific
physical and chemical properties.

Property Value Source
Molecular Formula C5H13NO [1]
Molecular Weight 103.16 g/mol [1]
IUPAC Name 1-amino-3-methylbutan-2-ol

CAS Number 17687-58-0

Synthesis Protocols

The synthesis of chiral amino alcohols such as 1-Amino-3-methylbutan-2-ol is commonly
achieved through the reduction of the corresponding amino acid. The following protocol is a
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well-established method for the synthesis of the isomeric compound L-Valinol from L-Valine
using lithium aluminum hydride (LiAIH4), a procedure adaptable for the synthesis of 1-Amino-
3-methylbutan-2-ol from the appropriate starting materials.[2][3][4]

Experimental Protocol: Reduction of an Amino Acid

Materials:

L-Valine (or corresponding amino acid)

e Lithium aluminum hydride (LiAlHa4)

e Anhydrous Tetrahydrofuran (THF)

e Anhydrous Diethyl ether

e 15% aqueous Sodium Hydroxide (NaOH)

e Anhydrous Sodium Sulfate (NazSOa)

o Water

Procedure:

o Under an inert nitrogen atmosphere, a suspension of lithium aluminum hydride (1.26 mol) in
anhydrous THF (1200 mL) is prepared in a flame-dried, 3-L, three-necked flask equipped
with a mechanical stirrer and a condenser.[4]

e The mixture is cooled to 10°C using an ice bath. L-Valine (0.85 mol) is added in portions over
a 30-minute period, controlling the rate of addition to manage the vigorous evolution of
hydrogen gas.[4]

» After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to
warm to room temperature, followed by refluxing for 16 hours.[4]

e The reaction mixture is then cooled again to 10°C and diluted with diethyl ether (1000 mL).[4]
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e The reaction is carefully quenched by the sequential dropwise addition of water (47 mL),
followed by 15% aqueous NaOH (47 mL), and finally water (141 mL).[4]

e The resulting mixture is stirred for 30 minutes, and the white precipitate is removed by

filtration.[4]

e The filter cake is washed with diethyl ether (3 x 150 mL). The organic filtrates are combined,

dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[4]

e The crude product is purified by vacuum distillation to yield the final amino alcohol.[4]

Analytical Protocols

Accurate characterization of 1-Amino-3-methylbutan-2-ol is crucial for its use in further

synthetic applications. The primary methods for its analysis are Nuclear Magnetic Resonance

(NMR) spectroscopy for structural elucidation and Gas Chromatography-Mass Spectrometry

(GC-MS) for purity assessment and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol, developed for the analysis of the isomeric D-Valinol, is applicable for the

structural characterization of 1-Amino-3-methylbutan-2-ol.[1]

Sample Preparation:

e Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of deuterated chloroform
(CDCls) in a clean NMR tube.[1]

Parameter H NMR 13C NMR
400 MHz or higher NMR 400 MHz or higher NMR
Instrument
spectrometer spectrometer
Spectral Width ~12 ppm ~220 ppm
Number of Scans 16-32 1024 or more

Referencing

Residual CDCls at 7.26 ppm

CDClz at 77.16 ppm
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Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of amino alcohols, derivatization is required prior to GC-MS analysis to
increase volatility. A common method involves silylation using N-tert-butyldimethylsilyl-N-
methyltrifluoroacetamide (MTBSTFA).

Experimental Protocol: Derivatization and Analysis

Derivatization:

A known quantity of the amino alcohol sample is dried completely, for example, from a
solution in 0.1 N HCI.

Add 100 pL of neat MTBSTFA, followed by 100 pL of acetonitrile.

Heat the mixture at 100 °C for 4 hours in a sealed vial.

After cooling, the sample can be neutralized if necessary before injection.

GC-MS Parameters:
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Parameter

Value

GC Column

SLB™-5ms capillary column (20 m x 0.18 mm

[.D. x 0.18 um) or similar

Injection Mode

Splitless or split (e.g., 1:10)

Injector Temperature

280 °C

Carrier Gas

Helium at a constant flow of 1.0 mL/min

Oven Program

Hold at 40°C for 0.5 min, ramp to 210°C at
15°C/min, then to 320°C at 35°C/min

MS Interface Temp.

300 °C

lon Source Temp.

250 °C

lonization Mode

Electron lonization (El) at 70 eV

Logical Relationships

The following diagram illustrates the relationship between the compound's identity, its

properties, and the methods used for its synthesis and analysis.
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Synthesis

Starting Material: Amino Acid

Method: Reduction with LiAlHa4

Produces

Compound Identity

1-Amino-3-methylbutan-2-ol

IUPAC Name
Determines Analyzed by Analyzed by
Chemical Properties v Analysis
Molecular Formula: C5H13NO NMR Spectroscopy L, GC-MS
Molecular Weight: 103.16 g/mol Structural Elucidation Purity & Identification

Click to download full resolution via product page

Caption: Logical workflow for 1-Amino-3-methylbutan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292000#1-amino-3-methylbutan-2-ol-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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